2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride
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Overview
Description
2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63. The purity is usually 95%.
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Scientific Research Applications
Ethylene Precursor in Plants
Research has shown that 1-aminocyclopropane-1-carboxylic acid acts as a precursor to ethylene, a critical plant hormone involved in various physiological processes, including fruit ripening and response to stress (Hoffman, Yang, & McKeon, 1982). This suggests that compounds with similar structures could play roles in modifying or regulating ethylene production and its effects on plant growth and development.
Synthesis and Chemical Properties
The synthesis of fluorinated analogs and related cyclopropane compounds has been explored, offering routes to a variety of structurally related compounds with potential biological activities (Sloan & Kirk, 1997). These synthetic approaches could be adapted to produce derivatives of 2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid for research into their properties and applications.
Biological Activities of Cyclopropane-Containing Compounds
A review of naturally occurring compounds with cyclopropane moieties, including ACC, highlighted their diverse biological activities, such as antimicrobial, antifungal, and anticancer properties (Coleman & Hudson, 2016). This indicates the potential of 2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid and its derivatives in medicinal chemistry and drug development.
Agronomic Applications
Research on ACC deaminase-producing rhizobacteria has demonstrated the ability to mitigate stress in plants, suggesting that manipulating the metabolism of cyclopropane-containing amino acids could have significant agricultural benefits, including enhancing stress resistance and potentially improving yields (Tiwari et al., 2018).
Mechanism of Action
Target of Action
It’s structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to play a significant role in plant biology . ACC is the precursor to the plant hormone ethylene .
Mode of Action
Acc, a structurally similar compound, is synthesized from s-adenosyl-l-methionine (sam) by acc synthases (acss) and subsequently oxidized to ethylene by acc oxidases (acos) . This suggests that 2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride may have a similar interaction with its targets.
Biochemical Pathways
Acc, a structurally similar compound, is involved in the biosynthesis of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Result of Action
Acc, a structurally similar compound, plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .
Action Environment
Acc can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon , suggesting that environmental factors such as soil composition could potentially influence the action of this compound.
Future Directions
ACC has been found to play a critical role in pollination and seed production . It can be used by soil microorganisms as a source of nitrogen and carbon . Using ACC to incubate soils has been proven to induce the gene abundance encoding ACC-deaminases, which may have positive consequences on plant growth and stress tolerance . These findings suggest that ACC and its derivatives could have potential applications in agriculture and plant biology research.
Properties
IUPAC Name |
2-(2-aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-2-4(6)3-1-5(3)7(9)10;/h3-6H,1-2,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBBKSNLBWWVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2CC2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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